5-(4-Tert-butylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
5-(4-Tert-butylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a synthetic organic compound that belongs to the class of cyclohexane derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the tert-butylphenyl group and the piperazine moiety. Common reagents used in these steps include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butyl group or the piperazine moiety.
Reduction: Reduction reactions may target the carbonyl groups in the cyclohexane-1,3-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexane-1,3-dione core may interact with active sites of enzymes, while the piperazine moiety could enhance binding affinity. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
- 5-(4-Ethylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
Uniqueness
The presence of the tert-butyl group in 5-(4-Tert-butylphenyl)-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds.
Properties
Molecular Formula |
C26H37N3O3 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-hydroxy-2-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H37N3O3/c1-5-25(32)29-14-12-28(13-15-29)11-10-27-18-22-23(30)16-20(17-24(22)31)19-6-8-21(9-7-19)26(2,3)4/h6-9,18,20,30H,5,10-17H2,1-4H3 |
InChI Key |
BTDIDRLUIWXEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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